molecular formula C32H42N4O7 B10777332 1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n

1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n

Cat. No.: B10777332
M. Wt: 594.7 g/mol
InChI Key: GXENQLUSOCKXDN-GMQQYTKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide involves multiple steps, typically starting with the protection of the amino groups using benzyloxycarbonyl (Cbz) groups. The leucine derivatives are then coupled with the pyrrolidinyl group under specific reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using similar protection and coupling strategies as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized leucine derivatives, while reduction may yield the deprotected amino acid.

Scientific Research Applications

N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting specific enzymes, such as cathepsin K. The benzyloxycarbonyl groups play a crucial role in the compound’s binding affinity and specificity. The molecular pathways involved include inhibition of enzyme activity, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide is unique due to its specific combination of benzyloxycarbonyl-protected leucine and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H42N4O7

Molecular Weight

594.7 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[(3R)-3-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxopyrrolidin-1-yl]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C32H42N4O7/c1-21(2)15-25(34-31(40)42-19-23-11-7-5-8-12-23)29(38)33-27-17-36(18-28(27)37)30(39)26(16-22(3)4)35-32(41)43-20-24-13-9-6-10-14-24/h5-14,21-22,25-27H,15-20H2,1-4H3,(H,33,38)(H,34,40)(H,35,41)/t25-,26-,27+/m0/s1

InChI Key

GXENQLUSOCKXDN-GMQQYTKMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H]1CN(CC1=O)C(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC1CN(CC1=O)C(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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